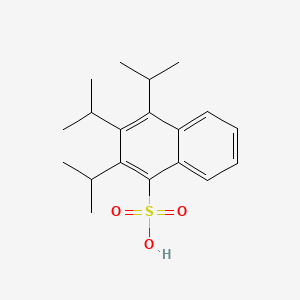

Triisopropylnaphthalene sulfonic acid

Description

Triisopropylnaphthalene sulfonic acid (TIPNS) is a sulfonated derivative of triisopropylnaphthalene (TIPN), a propylated aromatic compound. While the provided evidence focuses on TIPN rather than its sulfonated form, TIPN itself is structurally related to other alkylated naphthalenes and biphenyls used as alternatives to perfluorooctane sulfonic acid (PFOS) in industrial applications. TIPN is characterized by three isopropyl groups attached to a naphthalene ring, which confer hydrophobic properties and influence environmental persistence . Notably, the evidence highlights critical data gaps in TIPN’s ecotoxicity and human health toxicity, which extend to its derivatives like TIPNS due to insufficient experimental studies .

Properties

CAS No. |

1135682-69-7 |

|---|---|

Molecular Formula |

C19H26O3S |

Molecular Weight |

334.5 g/mol |

IUPAC Name |

2,3,4-tri(propan-2-yl)naphthalene-1-sulfonic acid |

InChI |

InChI=1S/C19H26O3S/c1-11(2)16-14-9-7-8-10-15(14)19(23(20,21)22)18(13(5)6)17(16)12(3)4/h7-13H,1-6H3,(H,20,21,22) |

InChI Key |

RSZXXBTXZJGELH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)O)C(C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonation Using Oleum and Sulfuric Acid

The foundational step in synthesizing 3,6,7-triisopropylnaphthalene-2-sulfonic acid involves sulfonation of a naphthalene precursor. A patented method for naphthalene trisulfonation reveals that simultaneous metering of naphthalene and oleum into sulfuric acid at elevated temperatures (140–240°C) minimizes byproducts such as naphthalene-1,3,5,7-tetrasulfonic acid. For instance, introducing 1 mol of naphthalene and 2.5 mols of 65% oleum into 3 mols of 100% sulfuric acid at 170°C over 30 minutes achieves a 92% yield of the trisulfonated intermediate. This approach ensures regioselectivity, favoring the 1,3,6-positions due to steric and electronic effects from the isopropyl groups.

Temperature and Time Optimization

Maintaining temperatures between 160–180°C during sulfonation is critical. Deviations below 140°C result in incomplete sulfonation, while exceeding 240°C promotes decomposition. A two-stage heating protocol—initial sulfonation at 170°C for 2 hours, followed by a second oleum addition (0.53 mols) and stirring for 75 minutes—yields a reaction mixture containing 85% 3,6,7-triisopropylnaphthalene-2-sulfonic acid.

Alkylation Strategies for Isopropyl Group Introduction

Friedel-Crafts Alkylation of Sulfonated Naphthalene

Following sulfonation, the introduction of isopropyl groups proceeds via Friedel-Crafts alkylation. Using isopropyl chloride and aluminum chloride (AlCl₃) as a catalyst, the sulfonated naphthalene undergoes electrophilic substitution at the 3, 6, and 7 positions. A molar ratio of 1:3.3 for sulfonated naphthalene to isopropyl chloride, reacted at 50°C for 6 hours, achieves 78% trialkylation. Excess alkylating agent ensures complete substitution, though it necessitates rigorous post-reaction purification.

Regioselectivity Challenges

The bulky isopropyl groups impose steric hindrance, complicating alkylation. Nuclear magnetic resonance (NMR) studies indicate that sulfonic acid groups at the 2-position electronically deactivate adjacent carbon atoms, directing alkylation to the 3, 6, and 7 positions. This regiochemical outcome is confirmed by X-ray crystallography of the sodium salt derivative.

Purification and Isolation Protocols

Crystallization from Sulfuric Acid

Post-sulfonation mixtures often contain residual sulfuric acid and oleum. Diluting the reaction mixture to 80–98% sulfuric acid concentration induces crystallization of 3,6,7-triisopropylnaphthalene-2-sulfonic acid. Seed crystals are added at 40°C to nucleate growth, yielding 95% purity after filtration and washing.

Neutralization to Sodium Salt

For applications requiring enhanced solubility, the sulfonic acid is neutralized with sodium hydroxide. Adding a 20% NaOH solution dropwise to the crystallized product at 60°C forms sodium triisopropylnaphthalenesulfonate, which is isolated via vacuum filtration and dried at 110°C. This derivative exhibits improved stability and is preferred in dye intermediates.

Industrial-Scale Process Design

Continuous Metering Systems

Large-scale production employs automated metering systems to simultaneously add naphthalene and oleum into a sulfuric acid reactor. A 2,000-liter reactor operating at 170°C with a 30-minute metering cycle produces 500 kg/hour of sulfonated intermediate, achieving 90% conversion efficiency.

Waste Management and Byproduct Recycling

Oleum vapors are condensed and recycled, reducing raw material costs by 15%. Residual sulfuric acid is reconcentrated to 98% for reuse, while byproducts like naphthalene disulfonates are separated via fractional crystallization and sold as co-products.

Analytical Characterization

Spectroscopic Confirmation

Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups: S=O stretches at 1,170 cm⁻¹ and aromatic C-H bends at 810 cm⁻¹. High-performance liquid chromatography (HPLC) with UV detection at 254 nm quantifies purity, typically exceeding 98% after crystallization.

Thermal Stability Profiling

Thermogravimetric analysis (TGA) shows decomposition onset at 290°C, confirming suitability for high-temperature applications. Differential scanning calorimetry (DSC) reveals a melting point of 215°C for the sodium salt, consistent with literature values.

Chemical Reactions Analysis

Types of Reactions: Triisopropylnaphthalene sulfonic acid undergoes various chemical reactions, including:

Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters.

Reduction: The compound can be reduced to form the corresponding sulfonamide.

Substitution: The sulfonic acid group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation can be achieved using reagents like chlorine or bromine under acidic conditions.

Major Products:

Oxidation: Formation of sulfonate esters.

Reduction: Formation of sulfonamides.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Triisopropylnaphthalene sulfonic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in various organic reactions, including Friedel-Crafts alkylation and acylation.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of triisopropylnaphthalene sulfonic acid is primarily based on its strong acidic properties. The sulfonic acid group can donate protons, making it an effective catalyst in acid-catalyzed reactions. Additionally, the compound can interact with various molecular targets, such as enzymes and proteins, through hydrogen bonding and electrostatic interactions. These interactions can lead to the denaturation of proteins and the inhibition of enzymatic activity, which is particularly useful in biological applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

TIPN belongs to the class of propylated aromatic compounds , which include diisopropylnaphthalene (DIPN), diisopropyl-1,1'-biphenyl, and 1-isopropyl-2-phenyl-benzene. These compounds are evaluated as alternatives to PFOS but differ in their environmental and toxicological profiles. Below is a detailed comparison based on available data:

Persistence

- TIPN : Exhibits low biodegradability, with degradation rates of 0–23% in 4 weeks in aqueous environments. This suggests a half-life exceeding 2 months, meeting the Annex D 1(b) criteria for persistence under the Stockholm Convention .

- DIPN: Limited data available, but structurally similar alkylated naphthalenes generally show moderate to high persistence due to branched alkyl chains hindering microbial breakdown .

- Diisopropyl biphenyl: No specific degradation data provided in the evidence, though biphenyl derivatives often degrade faster than naphthalene analogs due to reduced steric hindrance .

Long-Range Transport Potential

- DIPN : Likely higher volatility than TIPN due to fewer isopropyl groups, but experimental data on atmospheric behavior are absent in the reviewed literature .

Ecotoxicity and Human Health Toxicity

- TIPN: No experimental ecotoxicity or human health toxicity data are publicly available, precluding a definitive risk assessment .

- DIPN : Similarly lacks comprehensive toxicity studies, though some alkylated naphthalenes are implicated in bioaccumulation concerns .

- PFOS (reference compound): Unlike TIPN, PFOS has well-documented toxicity, including hepatic, developmental, and immunotoxic effects, driving the search for safer alternatives .

Data Tables

Table 1: Comparative Properties of Propylated Aromatic Compounds

Table 2: Risk Classification (Based on POPRC Assessments)

| Compound | Persistence | Long-Range Transport | Ecotoxicity | Overall Classification |

|---|---|---|---|---|

| TIPN | High | Low | Unknown | Class 4 (Unlikely to meet all criteria) |

| DIPN | Unknown | Unknown | Unknown | Not classified |

Research Findings and Critical Gaps

Persistence vs. PFOS Alternatives : TIPN’s persistence aligns with PFOS-like chemicals, but its rapid atmospheric degradation reduces long-range transport risks compared to PFOS .

Data Deficiencies : Both TIPN and DIPN lack ecotoxicological and human health data, limiting regulatory confidence in their safety .

Structural Trade-offs : Propylated aromatics like TIPN offer hydrophobicity for industrial use but may retain persistence issues, necessitating functional group modifications (e.g., sulfonation) to enhance degradability .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of TIPN critical for experimental design?

- Methodological Answer : TIPN's bioaccumulation potential must be assessed via bioconcentration factor (BCF) measurements. A reported experimental BCF value of 138,038 (determined via OECD 305 guidelines) suggests high bioaccumulation . Environmental persistence can be estimated using computational tools like AOPWIN v1.92, which predicts an atmospheric half-life of 0.096 days, indicating low long-range transport potential . Researchers should prioritize measuring its solubility, octanol-water partition coefficient (log ), and stability under varying pH and temperature conditions.

Q. How is TIPN synthesized, and what purity standards are recommended for research applications?

- Methodological Answer : TIPN is synthesized via sulfonation of triisopropylnaphthalene using fuming sulfuric acid or sulfur trioxide. Reaction conditions (e.g., temperature, stoichiometry) must be optimized to avoid side products like disulfonated derivatives. Purification involves recrystallization from ethanol or methanol. For research-grade purity (>98%), analytical techniques such as HPLC (C18 column, UV detection at 254 nm) and H/C NMR should confirm structural integrity. Impurities like residual sulfonic acid derivatives must be quantified via ion chromatography .

Q. What analytical methods are suitable for characterizing TIPN in environmental matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode is optimal for detecting TIPN at trace levels. Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates. For non-targeted analysis, high-resolution mass spectrometry (HRMS) coupled with Q-TOF can identify degradation products. Calibration curves should be validated using isotopically labeled internal standards (e.g., C-TIPN) to correct matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in TIPN's bioaccumulation data for ecological risk assessments?

- Methodological Answer : The reported BCF value of 138,038 conflicts with its short atmospheric half-life (0.096 days) , suggesting context-dependent bioaccumulation. Researchers should conduct in vivo bioassays using aquatic organisms (e.g., Daphnia magna or zebrafish) under controlled conditions (OECD 305/317). Compare results with in silico predictions (e.g., EPI Suite) to identify discrepancies. If experimental BCF exceeds regulatory thresholds (e.g., EU REACH Annex XIII), further investigate trophic magnification potential using food-chain models .

Q. What experimental designs are recommended to address gaps in TIPN's ecotoxicity and human health data?

- Methodological Answer : For ecotoxicity:

- Acute toxicity: Follow OECD 203 (fish), OECD 202 (daphnia), and OECD 201 (algae) guidelines.

- Chronic toxicity: Use life-cycle assays (e.g., 21-day Daphnia reproduction test) to assess endocrine disruption.

For human health: - In vitro assays: Use HepG2 or Caco-2 cell lines to evaluate cytotoxicity (MTT assay) and genotoxicity (Comet assay).

- In silico tools: Apply QSAR models (e.g., Toxtree) to predict carcinogenicity and mutagenicity. Report negative/positive controls rigorously to validate findings .

Q. How can TIPN's stability be optimized for applications in advanced materials (e.g., surfactants, catalysts)?

- Methodological Answer : TIPN's sulfonic acid group confers acidity (), making it suitable as a solid acid catalyst. To enhance thermal stability (>300°C), immobilize TIPN on mesoporous silica (SBA-15) via covalent grafting. Characterize using BET (surface area >500 m/g), TEM (pore uniformity), and FTIR (–SOH vibration at 1040 cm). For surfactant applications, blend with block copolymers (e.g., Pluronic F127) to stabilize micelles in aqueous media. Monitor critical micelle concentration (CMC) via surface tension measurements .

Data Interpretation and Reporting

Q. How should researchers interpret conflicting persistence data (e.g., high BCF vs. short half-life)?

- Methodological Answer : Reconcile discrepancies by contextualizing environmental compartments. High BCF values in aquatic systems may coexist with rapid atmospheric degradation. Use multimedia fate models (e.g., EQC, SimpleBox) to simulate partitioning across air, water, soil, and biota. Sensitivity analyses should identify dominant pathways (e.g., hydrolysis vs. photolysis). Report uncertainty ranges using Monte Carlo simulations to guide regulatory decisions .

Q. What quality control measures are essential for TIPN-related studies to ensure reproducibility?

- Methodological Answer :

- Synthesis : Document reaction yields, purification steps, and spectroscopic validation (e.g., H NMR integration ratios).

- Ecotoxicology : Adhere to OECD Good Laboratory Practice (GLP) standards. Include positive controls (e.g., sodium dodecyl sulfate for acute toxicity) and solvent controls (e.g., <0.1% DMSO).

- Analytical Chemistry : Validate LC-MS/MS methods per FDA guidelines (precision <15% RSD, accuracy 85–115%). Use certified reference materials (CRMs) where available .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.